![molecular formula C42H33N3 B2600813 5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine CAS No. 1400987-00-9](/img/structure/B2600813.png)
5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid, although aged samples can appear colored . Biphenyl-4-amine is a biphenyl substituted by an amino group at position 4 .
Synthesis Analysis
4-Aminobiphenyl is prepared by reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl .Molecular Structure Analysis
The molecular formula for 4-aminobiphenyl is C12H11N . The molecular structure of biphenyl-4-amine is also similar .Chemical Reactions Analysis
Like other aniline derivatives, 4-aminobiphenyl is weakly basic .Physical And Chemical Properties Analysis
4-Aminobiphenyl is a colorless solid, although aged samples can appear colored. It has a floral odor. It is slightly soluble in cold water and very soluble in hot water .Applications De Recherche Scientifique
Antimalarial Activity
The compound demonstrates significant antimalarial properties. In a study focused on various biphenyl analogues, increasing antimalarial potency was found to correlate with certain molecular characteristics. This compound exhibited high activity against resistant strains of parasites and positive pharmacokinetic properties, suggesting potential for clinical application (Werbel et al., 1986).
Electrochemical Response
This biphenyl derivative is known for its unique electrochemical properties. A study analyzing its molecular structures found significant variations in oxidation potentials and electron donation capabilities, suggesting applications in materials science and electronics (Low et al., 2004).
Polymer Material Applications
The biphenyl units in this compound contribute to the synthesis of high-performance polyimides with unique thermal, mechanical, and optical properties. This makes it a valuable component in developing transparent and high-strength polymers for various industrial applications (Guan et al., 2015).
Application in Organic Light-Emitting Diodes
The compound has been used in the development of amorphous molecular materials for organic light-emitting diodes (OLEDs). Its ability to form stable amorphous glasses with high glass-transition temperatures makes it suitable for use in high-performance and thermally stable OLEDs (Shirota et al., 2000).
Luminescence Sensing and Photocatalytic Activities
Studies have also shown that coordination polymers based on this biphenyl derivative exhibit luminescence sensing and photocatalytic activities. These properties are particularly useful in detecting specific ions and antibiotics in aqueous solutions and in the degradation of organic pollutants (Xue et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIHRCMTOLXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

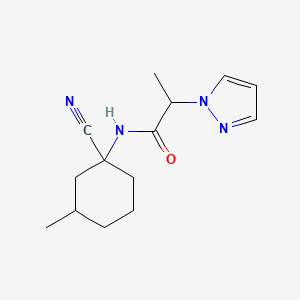

![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)
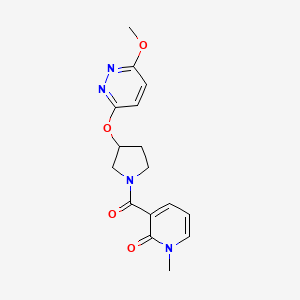
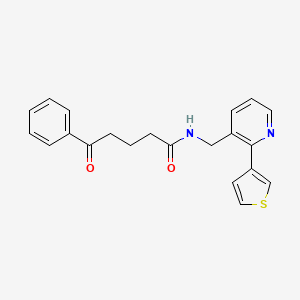
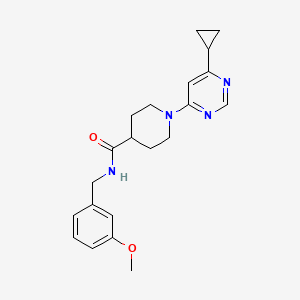
![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)
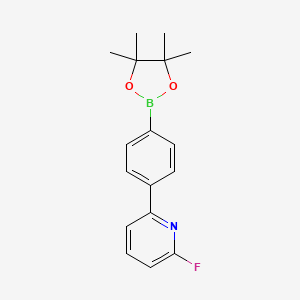
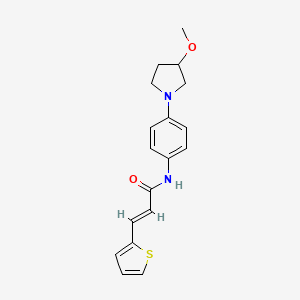
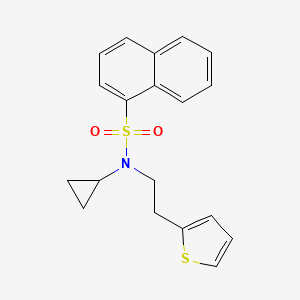
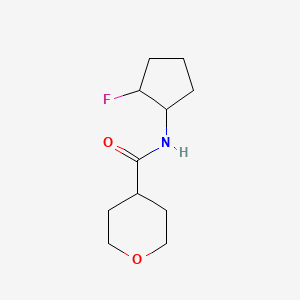
![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)
![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)